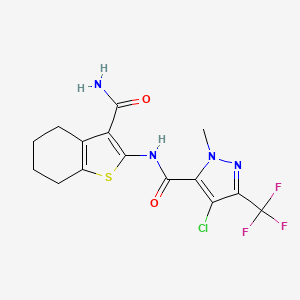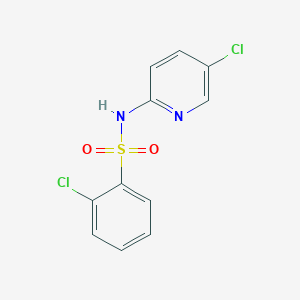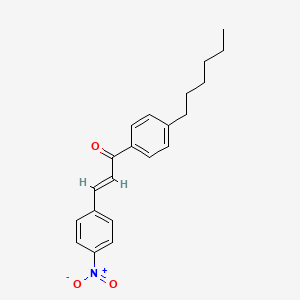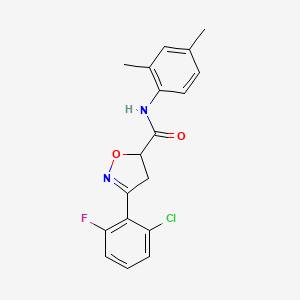
3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorofluorophenyl group, a dimethylphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves multiple steps, including the formation of the isoxazole ring and the introduction of the chlorofluorophenyl and dimethylphenyl groups. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Introduction of Chlorofluorophenyl Group: This step may involve the use of chlorofluorobenzene derivatives and appropriate coupling reagents.
Introduction of Dimethylphenyl Group: This can be done using dimethylbenzene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide can be compared with other compounds that have similar structural features, such as:
- 3-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 3-(2-Fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
The uniqueness of 3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide lies in its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research.
Properties
Molecular Formula |
C18H16ClFN2O2 |
|---|---|
Molecular Weight |
346.8 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClFN2O2/c1-10-6-7-14(11(2)8-10)21-18(23)16-9-15(22-24-16)17-12(19)4-3-5-13(17)20/h3-8,16H,9H2,1-2H3,(H,21,23) |
InChI Key |
YVNLKKCXSGQVAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC(=NO2)C3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


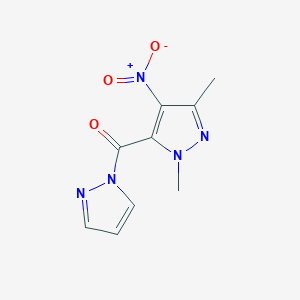
![Methyl 2-[(pyridin-4-ylcarbamoyl)amino]benzoate](/img/structure/B10966284.png)
![ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10966291.png)

![1-methyl-N-[3-(morpholin-4-yl)propyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966301.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10966309.png)
![Methyl 3-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B10966314.png)
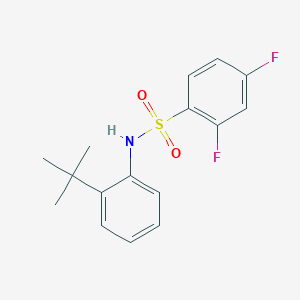
![3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10966326.png)
![1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10966329.png)
